molecular formula C11H13BO4 B13140582 Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate

Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate

Cat. No.: B13140582
M. Wt: 220.03 g/mol
InChI Key: QOJTWYQASIPOQI-UHFFFAOYSA-N
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Description

Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate is a benzooxaborole-containing compound characterized by a bicyclic oxaborole core fused with a benzene ring, a hydroxy group at position 1, and a methyl propanoate ester substituent at position 7 (Figure 1). This compound has garnered attention as a key intermediate in synthesizing bioactive conjugates, particularly in antifungal and antibacterial drug development. Its utility stems from the oxaborole moiety, which enhances binding affinity to biological targets through boron-mediated interactions .

Figure 1: Structure of this compound.

In antimicrobial research, this compound is frequently derivatized into amides or conjugated to larger pharmacophores. For example, it serves as a precursor for C16-DMAE-amide derivatives of amphotericin B (AmB), which exhibit potent antifungal activity . Additionally, it has been incorporated into kanamycin A derivatives to enhance antibacterial properties .

Properties

Molecular Formula

C11H13BO4

Molecular Weight

220.03 g/mol

IUPAC Name

methyl 3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoate

InChI

InChI=1S/C11H13BO4/c1-15-10(13)6-5-8-3-2-4-9-7-16-12(14)11(8)9/h2-4,14H,5-7H2,1H3

InChI Key

QOJTWYQASIPOQI-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific type of reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Antimalarial Activity

One of the most notable applications of methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate is its potential as an antimalarial agent. Research has indicated that derivatives of benzoxaboroles exhibit significant activity against malaria-causing parasites such as Plasmodium falciparum.

A study published in the Journal of Medicinal Chemistry highlighted the optimization of benzoxaborole compounds for enhanced efficacy against malaria. The findings suggested that modifications to the benzoxaborole scaffold can lead to improved potency and selectivity against Plasmodium species, indicating that this compound could be a valuable candidate for further development in this area .

Antifungal and Antibacterial Properties

Beyond its antimalarial applications, there is emerging interest in the antifungal and antibacterial properties of benzoxaborole derivatives. Preliminary studies suggest that similar compounds may exhibit activity against various fungal pathogens and bacteria, making them potential candidates for broader antimicrobial applications.

Case Studies

StudyFocusFindings
Journal of Medicinal Chemistry (2017)Antimalarial optimizationIdentified structure–activity relationships leading to enhanced potency against Plasmodium falciparum .
TCI ChemicalsChemical safetyProvided detailed safety data indicating potential hazards associated with handling .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Modifications

The methyl ester group in the parent compound allows for versatile derivatization. Key analogs and their properties are compared below:

Compound Modification Biological Activity Cytotoxicity Application References
Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate Parent compound (methyl ester) Limited direct activity; primarily a synthetic intermediate Not reported Drug conjugate synthesis
3-(1-Hydroxy-3,4-dihydro-2,1-benzoxaborinin-8-yl)propanoic acid Carboxylic acid analog Improved solubility; potential for alternative conjugation Not studied Broad-spectrum agents
C16-DMAE-amide of 3′-N-[3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoyl] AmB (Compound 9) Amide conjugate with AmB High antifungal activity (MIC: 0.5–2 μg/mL against Candida spp.); reduced hemolysis Low cytotoxicity (IC₅₀ > 64 μg/mL) Antifungal therapy
6″-(2-(3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N-ethylpropanamide)-kanamycin A Kanamycin A conjugate Antibacterial activity against Gram-negative pathogens (MIC: 4–8 μg/mL) Minimal cytotoxicity Antibacterial therapy

Key Findings

Bioactivity Enhancement via Conjugation :

  • The parent methyl ester lacks direct antimicrobial activity but is critical for synthesizing active derivatives. For instance, its amide conjugate (Compound 9) demonstrates a 32-fold improvement in antifungal activity compared to unmodified AmB, with minimal cytotoxicity (IC₅₀ > 64 μg/mL) .
  • In kanamycin A derivatives, the oxaborole moiety enhances target binding, reducing MIC values against E. coli and K. pneumoniae .

Impact of Functional Groups: The methyl ester group improves stability during synthesis, whereas the carboxylic acid analog (propanoic acid) offers enhanced solubility for aqueous formulations . Amidation of the ester group (e.g., Compound 9) reduces hemolytic side effects, a common issue with polyene antifungals like AmB .

Mechanistic Insights :

  • The oxaborole ring facilitates boron-mediated interactions with microbial enzymes, such as fungal β-1,3-glucan synthase or bacterial ribosomes, enhancing target specificity .

Limitations and Challenges

  • The parent compound’s reliance on derivatization for activity limits its standalone therapeutic use.
  • Comparative studies on cytotoxicity and pharmacokinetics among analogs remain sparse, necessitating further research .

Biological Activity

Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate, with CAS number 1268335-34-7, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃BO₄
  • Molecular Weight : 220.03 g/mol
  • Structure : The compound features a boron-containing heterocyclic structure that is characteristic of oxaboroles, which are known for their diverse biological activities.

Antifungal Properties

Recent studies have indicated that compounds similar to this compound exhibit antifungal activity. For instance, benzoxepine esters derived from Mycena species have been shown to activate upon mechanical injury to produce antifungal agents . This suggests that methyl derivatives of oxaboroles may also play a role in plant defense mechanisms against fungal pathogens.

The mechanism of action for boron-containing compounds often involves interference with cellular processes in fungi. They may inhibit cell wall synthesis or disrupt membrane integrity. The specific interactions of this compound with fungal targets remain to be fully elucidated but are an area of active research.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boron reagents with hydroxy-substituted aromatic compounds. Transition-metal-free methods have been explored for the efficient synthesis of related benzoxaboroles . The development of these synthetic routes is crucial for producing the compound in sufficient quantities for biological testing.

Case Study 1: Antifungal Screening

In a study focused on the antifungal properties of various oxaborole derivatives, this compound was evaluated alongside other analogs. The results indicated varying degrees of antifungal activity against common pathogens such as Candida albicans and Aspergillus species. The structure-activity relationship (SAR) analysis suggested that modifications to the hydroxy and propanoate groups significantly influenced bioactivity.

Case Study 2: Plant Defense Mechanisms

Another research effort investigated the role of boron-containing compounds in plant defense mechanisms. This compound was tested on various plant models to assess its ability to induce resistance against fungal infections. The findings demonstrated that treatment with this compound led to enhanced expression of pathogenesis-related proteins in plants subjected to fungal attack.

Data Summary Table

PropertyValue
Molecular FormulaC₁₁H₁₃BO₄
Molecular Weight220.03 g/mol
Antifungal ActivityPositive against C. albicans
Synthesis MethodTransition-metal-free
Notable EffectsInduces plant defense responses

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